molecular formula C15H14Cl2N2O3S B3953798 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B3953798
M. Wt: 373.3 g/mol
InChI Key: MBPVSYOGUBGPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorobenzoyl core linked to a 4-sulfamoylphenethylamine moiety. This structure combines electron-withdrawing chlorine atoms with a sulfonamide group, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity.

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c16-13-6-3-11(9-14(13)17)15(20)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPVSYOGUBGPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant activity against head and neck squamous carcinoma cell lines, suggesting a possible mechanism through the modulation of inflammatory pathways and apoptosis induction .

Antimicrobial Properties
The sulfonamide moiety in the structure of this compound has been linked to antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This property makes them valuable in treating bacterial infections, and ongoing research is exploring their efficacy against resistant strains .

Pharmacological Research

Receptor Modulation
This compound has shown promise in modulating various biological receptors. For example, it may act as a selective inhibitor for specific G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for central nervous system disorders. The modulation of these receptors can lead to therapeutic effects in conditions such as depression and anxiety .

Inflammation and Pain Management
The compound's role in inflammation has been investigated, particularly concerning its effects on the NLRP3 inflammasome pathway. By inhibiting this pathway, it may reduce myocardial injury during ischemia-reperfusion events, thereby presenting a potential therapeutic avenue for cardiac conditions .

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated cytotoxicity against specific cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial ActivityShowed effective inhibition of bacterial growth in vitro, particularly against resistant strains.
Study CGPCR ModulationIdentified as a selective antagonist for certain GPCRs, leading to potential applications in CNS disorders.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The dichlorobenzamide moiety can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex . This interaction can result in the inhibition or activation of the target protein, thereby exerting its biological effects .

Comparison with Similar Compounds

U-47700 and AH-7921

  • Structure: Both are 3,4-dichlorobenzamide derivatives but feature cyclohexyl-dimethylamine substituents instead of the sulfamoylphenethyl group. U-47700: 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide . AH-7921: 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide .
  • Activity : Potent µ-opioid receptor agonists (~10× morphine’s potency), linked to abuse and fatalities due to respiratory depression .
  • Key Difference: The sulfamoyl group in the target compound likely eliminates opioid activity, as sulfonamides are uncommon in opioid pharmacophores.

Isopropyl 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide

  • Structure : Features an isopropyl group on the cyclohexylamine moiety.
  • Regulatory Status : Listed as a controlled substance due to structural similarity to U-47700 .
Compound Substituents on Amine Moiety Biological Activity Regulatory Status
Target Compound 4-Sulfamoylphenethylamine Unknown (potential anti-inflammatory) Not regulated
U-47700 Cyclohexyl-dimethylamine µ-opioid agonist Schedule I (US)
AH-7921 Cyclohexylmethyl-dimethylamine µ-opioid agonist Controlled

Anti-Inflammatory and NLRP3 Inhibitors

16673-34-0 (5-Chloro-2-methoxy Analogue)

  • Structure : 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide .
  • Activity : Inhibits NLRP3 inflammasome, reducing myocardial ischemia–reperfusion injury in mice .
  • The shared sulfamoylphenethyl group suggests a common mechanism targeting NLRP3 .

Antioxidant Benzamides

THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)

  • Structure : Polyhydroxy benzamide with a 4-hydroxyphenethylamine group .
  • Activity : Strong antioxidant (IC₅₀ = 2.5 µM for superoxide radical scavenging) due to electron-donating hydroxyl groups .
  • Contrast : The target compound’s electron-withdrawing chlorine and sulfonamide groups likely reduce antioxidant capacity but may enhance stability or receptor binding .

Industrial and Pharmaceutical Intermediates

3,4-Dichloro-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)benzamide

  • Structure : Replaces sulfamoyl with a sulfanyl (S-linked) group .
  • Applications : Used as a pharmaceutical intermediate. The sulfanyl group may increase lipophilicity compared to the sulfonamide, affecting bioavailability .
Compound X (Benzamide Substituents) Y (Phenethyl Group) Key Properties
Target Compound 3,4-Cl₂ 4-SO₂NH₂ Polar, potential anti-inflammatory
16673-34-0 5-Cl, 2-OCH₃ 4-SO₂NH₂ NLRP3 inhibition
Sulfanyl Analog (CAS 339275-85-3) 3,4-Cl₂ 4-SCH₂C₆H₄Cl Lipophilic, industrial use

Biological Activity

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorobenzamide core and a sulfamoylphenyl group. The biological activity of this compound is primarily linked to its interactions with various molecular targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H18Cl2N2O2S. The structural representation can be described as follows:

  • Core Structure : Benzamide with chlorine substituents.
  • Functional Groups : Sulfamoyl and ethyl groups.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes involved in metabolic pathways, particularly those related to bacterial folate synthesis.
  • Receptor Modulation : The compound may interact with cell surface receptors, altering signaling pathways and cellular responses.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for similar compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs as low as 3.91 μM .
  • Compounds structurally related to this compound have demonstrated bactericidal effects and the ability to prevent biofilm formation in resistant strains .

Antitumor Activity

There is emerging evidence suggesting that benzamide derivatives can exhibit antitumor properties:

  • In vitro Studies : Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, some derivatives have shown IC50 values in the nanomolar range against various cancer cell lines .
  • Mechanisms of Action : These compounds may induce apoptosis or inhibit cell cycle progression in tumor cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against MRSA and other resistant strains. The results indicated that compounds with similar structures to this compound exhibited potent activity with minimal cytotoxicity towards human liver cells (HepG2) .

Study 2: Antitumor Potential

Another study focused on the antitumor effects of benzamide derivatives, revealing that certain compounds significantly inhibited tumor growth in animal models. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameMIC (μM)IC50 (nM)Activity Type
3,5-Dichlorobenzene sulfonamide3.91-Antimicrobial
4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide-<100Antitumor
3-Acetoxy-2-methyl-N-(phenyl)benzamide-640Antitumor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.